molecular formula C20H21ClN2O4S B2742748 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851803-99-1

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2742748
CAS No.: 851803-99-1
M. Wt: 420.91
InChI Key: GLJQKXLCMSFIHY-UHFFFAOYSA-N
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Description

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound with a molecular formula of C20H21ClN2O4S and a molecular weight of 420.91. This compound features a unique structure that includes a chlorophenyl group, a methylsulfanyl group, and a trimethoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. This intermediate is then reacted with 4,5-dihydroimidazole in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)phenyl-methanone
  • (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
  • (2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone

Uniqueness

What sets 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a hybrid organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Core : The initial step includes the reaction of appropriate precursors to form the imidazole ring.
  • Introduction of the Sulfanyl Group : This is achieved through nucleophilic substitution reactions where thiols react with halogenated aromatic compounds.
  • Attachment of the Benzoyl Moiety : The final step involves coupling the imidazole with a benzoyl derivative, specifically one that contains methoxy substituents.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study demonstrated that similar compounds showed activity against various bacterial strains, suggesting a potential for developing new antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antineoplastic Activity

The compound has also been evaluated for its antineoplastic (anti-cancer) properties. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines such as TK-10 and HT-29 at micromolar concentrations. This activity may be attributed to its ability to induce apoptosis in cancer cells through mitochondrial pathways .

Antichagasic Activity

Recent investigations into related compounds have shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. These studies highlight the potential of imidazole derivatives in treating parasitic infections .

Case Studies

  • Case Study 1: Antibacterial Efficacy
    • Objective : To evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays were performed.
    • Results : The compound demonstrated an MIC of 32 µg/mL against both strains, indicating moderate antibacterial efficacy.
  • Case Study 2: Cytotoxicity in Cancer Cells
    • Objective : Assess cytotoxic effects on HT-29 colorectal cancer cells.
    • Methodology : MTT assay was employed to measure cell viability after treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value calculated at 5 µM.

Data Summary Table

Biological ActivityTest Organism/Cell LineConcentration (µg/mL)IC50/Effect
AntibacterialStaphylococcus aureus32Moderate
AntibacterialEscherichia coli32Moderate
AntineoplasticHT-295IC50
AntichagasicTrypanosoma cruziNot specifiedPromising

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-25-16-10-14(11-17(26-2)18(16)27-3)19(24)23-9-8-22-20(23)28-12-13-6-4-5-7-15(13)21/h4-7,10-11H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJQKXLCMSFIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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